molecular formula C18H21BO4 B2973622 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl acetate CAS No. 2490666-18-5

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl acetate

Cat. No.: B2973622
CAS No.: 2490666-18-5
M. Wt: 312.17
InChI Key: JZHMTATZPKPSTO-UHFFFAOYSA-N
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Description

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl acetate is an organic compound with the molecular formula C18H21BO4. It is a boronic ester derivative of naphthalene, characterized by the presence of a dioxaborolane ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and materials science.

Mechanism of Action

Target of Action

The primary targets of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl acetate are currently unknown. This compound is structurally similar to other boronic acid derivatives, which are known to interact with various enzymes and receptors in the body

Mode of Action

Boronic acid derivatives are known to form reversible covalent bonds with proteins, which can modulate their activity . The compound’s interaction with its targets could lead to changes in cellular processes, but more research is needed to elucidate these mechanisms.

Biochemical Pathways

Given the structural similarity to other boronic acid derivatives, it is possible that this compound could affect a variety of biochemical pathways, depending on its specific targets

Pharmacokinetics

As with other boronic acid derivatives, factors such as solubility, stability, and permeability could influence its bioavailability . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Depending on its specific targets and mode of action, this compound could potentially influence a variety of cellular processes

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or ions in the environment . More research is needed to understand how these factors might affect the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl acetate typically involves the reaction of 6-bromo-2-naphthol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under inert conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The product is then acetylated using acetic anhydride to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: borylation of the naphthol derivative followed by acetylation. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl acetate is used in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl acetate is unique due to its combination of a boronic ester and an acetate group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in organic synthesis and materials science applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BO4/c1-12(20)21-16-9-7-13-10-15(8-6-14(13)11-16)19-22-17(2,3)18(4,5)23-19/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHMTATZPKPSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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